2-Amino-4-(2-hydroxyethoxy)benzonitrile
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Overview
Description
2-Amino-4-(2-hydroxyethoxy)benzonitrile: is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of an amino group, a hydroxyethoxy group, and a benzonitrile moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-hydroxyethoxy)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-amino-4-chlorobenzonitrile with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxyethoxy group .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(2-hydroxyethoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzonitrile: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.
4-Aminobenzonitrile: Similar structure but with the amino group in a different position, affecting its reactivity.
2-Amino-4-chlorobenzonitrile: Contains a chlorine atom instead of the hydroxyethoxy group, leading to different chemical properties.
Uniqueness
2-Amino-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of both an amino group and a hydroxyethoxy group, which provide multiple sites for chemical modification and interaction. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-4-(2-hydroxyethoxy)benzonitrile |
InChI |
InChI=1S/C9H10N2O2/c10-6-7-1-2-8(5-9(7)11)13-4-3-12/h1-2,5,12H,3-4,11H2 |
InChI Key |
AFSMROXDMPTJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)N)C#N |
Origin of Product |
United States |
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